molecular formula C14H8N2O B155377 10-Diazonioanthracen-9-olate CAS No. 1705-82-4

10-Diazonioanthracen-9-olate

Cat. No.: B155377
CAS No.: 1705-82-4
M. Wt: 220.23 g/mol
InChI Key: ZAMUDYFFFFHBNY-UHFFFAOYSA-N
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Description

10-Diazonioanthracen-9-olate is an organic compound that belongs to the class of diazonium salts It is derived from anthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Diazonioanthracen-9-olate can be synthesized through the diazotization of 9-anthracenol. The process involves treating 9-anthracenol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Diazonioanthracen-9-olate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halogens, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and alkylating agents. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide. The reactions are usually performed at room temperature.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted under acidic conditions.

Major Products

    Substitution Reactions: Products include halogenated anthracenes, hydroxylated anthracenes, and alkylated anthracenes.

    Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.

    Reduction Reactions: The primary amine derivative of anthracene.

Scientific Research Applications

10-Diazonioanthracen-9-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-Diazonioanthracen-9-olate involves its ability to undergo electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In biological systems, its derivatives may interact with cellular targets, such as enzymes or DNA, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde Oxime: A derivative of anthracene with applications in organic synthesis.

    9,10-Anthraquinone: Another anthracene derivative used in dye production and as a precursor for various chemical reactions.

    9,10-Distyrylanthracene: Known for its aggregation-induced emission properties and applications in materials science.

Uniqueness

10-Diazonioanthracen-9-olate is unique due to its diazonium group, which imparts distinct reactivity compared to other anthracene derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science, enabling the formation of a wide range of functionalized products.

Properties

IUPAC Name

10-diazonioanthracen-9-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMUDYFFFFHBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401612
Record name 10-diazonioanthracen-9-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-82-4
Record name 10-diazonioanthracen-9-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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